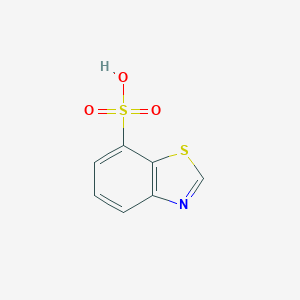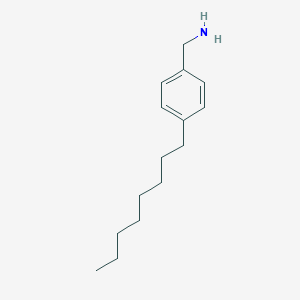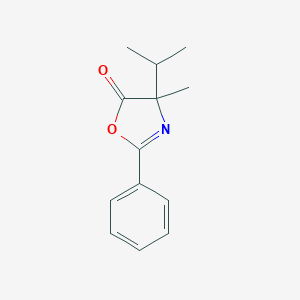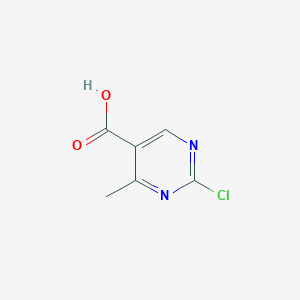
2-Chloro-4-methylpyrimidine-5-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-4-methylpyrimidine-5-carboxylic acid often involves multicomponent reactions that are catalyst-free and occur in aqueous ethanol media. An example includes the synthesis of derivatives employing 2-aminothiazole and barbituric acid under mild conditions, demonstrating the compound's versatility and the efficiency of its synthesis methods (Ibberson et al., 2023).
Molecular Structure Analysis
X-ray diffraction analysis reveals detailed insights into the molecular structure of 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives. For instance, the crystal structure determination of related compounds highlights the importance of hydrogen bonding interactions in stabilizing the crystal structure, showcasing the compound's potential in forming supramolecular assemblies (Guo et al., 2007).
Chemical Reactions and Properties
Chemoselective cyclizations offer a mild method for the formation of 2-arylimidazole-4-carboxylic acids from related arylamidines, showcasing the chemical reactivity and functional group transformations that are possible with 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives (Yoburn & Baskaran, 2005).
Physical Properties Analysis
The study of co-crystals and hydrates/solvates of similar compounds provides insights into the physical properties of 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives. These studies highlight the impact of molecular interactions on the solid-state properties of these compounds, including their solubility, melting points, and crystal structures (Montis & Hursthouse, 2012).
Chemical Properties Analysis
Reactivity studies, such as those involving chemoselective arylamidine cyclizations, demonstrate the chemical properties of 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives. These studies offer insights into the nucleophilicity, electrophilicity, and general reactivity patterns of the compound, facilitating the development of new synthetic routes and compounds (Yoburn & Baskaran, 2005).
科学的研究の応用
Synthesis of Derivatives for Pharmacological Use :
- Syntheses and properties of selected derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, which have shown analgesic, anti-inflammatory, and immunosuppressive activity (Malinka, Zawisza, & Zajac, 1989).
Potential Antimicrobial Agents :
- Synthesis of certain mercapto-and aminopyrimidine derivatives as potential antimicrobial agents, highlighting the importance of this compound in creating molecules with the potential to combat infections (El-kerdawy et al., 1990).
Construction of Complex Molecular Structures :
- One-step construction of 2-substituted-4,6-diazaindoles from carboxylic acid derivatives. This process is useful for synthesizing complex molecules in a single step without the need for protecting groups or oxidation-state adjustment (Song et al., 2009).
Supramolecular Cocrystal Formation :
- Supramolecular Cocrystal of 2-Amino-4-Chloro-6- Methylpyrimidine with 4-Methylbenzoic Acid: Synthesis, Structural Determinations, and Quantum Chemical Investigations. This research highlights the ability of the compound to form cocrystals, contributing to material science and crystal engineering (Khalib et al., 2015).
Safety and Hazards
The compound is considered hazardous. It has the GHS07 pictogram . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-chloro-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEHPQBQVDLHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440663 | |
| Record name | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188781-10-4 | |
| Record name | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



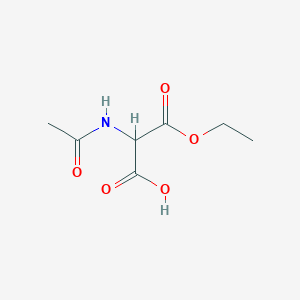
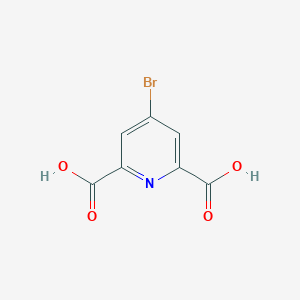
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
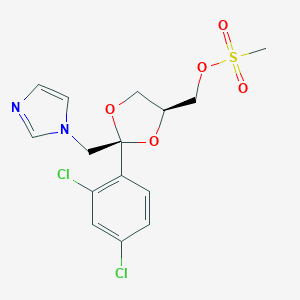
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
